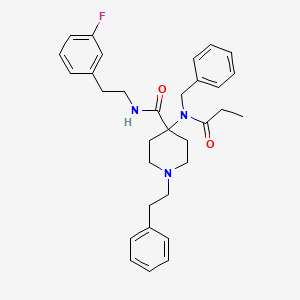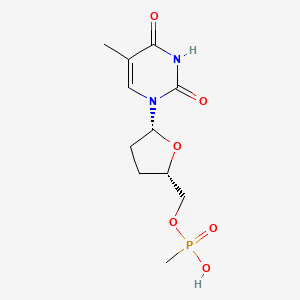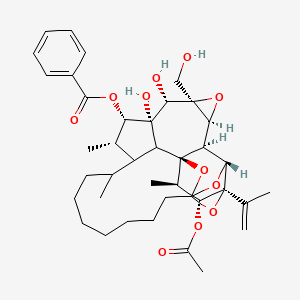
Linimacrins d
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Linimacrins d is a compound known for its unique chemical structure and significant biological activities. It is a member of the daphnane diterpenoid orthoesters, which are compounds derived from plants in the Thymelaeaceae family. These compounds are known for their diverse biological activities, including antineoplastic and piscicidal properties .
Vorbereitungsmethoden
The synthesis of Linimacrins d involves several steps, starting from the extraction of raw materials from plants such as Pimelea species. The synthetic routes typically involve the isolation of the compound through various chromatographic techniques.
Analyse Chemischer Reaktionen
Linimacrins d undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Wissenschaftliche Forschungsanwendungen
Linimacrins d has several scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of daphnane diterpenoid orthoesters.
Biology: It is used to study the biological activities of natural products, including their cytotoxic and antiproliferative effects.
Medicine: this compound has shown potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Linimacrins d involves its interaction with cellular targets, leading to the inhibition of cell proliferation and induction of apoptosis. The compound exerts its effects by modulating various signaling pathways, including those involving p53 protein, which is known for its role in regulating the cell cycle and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Linimacrins d is similar to other daphnane diterpenoid orthoesters such as gnidimacrin, simpleximacrin, and Pimelea factor P3. this compound is unique due to its specific chemical structure and biological activities. Other similar compounds include lamellarins, ningalins, lukianols, polycitones, and storniamides, which also exhibit diverse biological activities .
Eigenschaften
CAS-Nummer |
78518-72-6 |
|---|---|
Molekularformel |
C39H52O11 |
Molekulargewicht |
696.8 g/mol |
IUPAC-Name |
[(1R,2R,3R,4S,5R,6S,7S,9R,10S,11S,12S,13S,15R)-3-acetyloxy-10,11-dihydroxy-9-(hydroxymethyl)-2,13,15-trimethyl-4-prop-1-en-2-yl-8,24,26,27-tetraoxaheptacyclo[12.10.1.14,23.15,23.01,6.07,9.011,25]heptacosan-12-yl] benzoate |
InChI |
InChI=1S/C39H52O11/c1-20(2)38-30(45-24(6)41)23(5)39-27-31-35(19-40,47-31)34(43)37(44)28(39)26(22(4)29(37)46-33(42)25-16-12-10-13-17-25)21(3)15-11-8-7-9-14-18-36(49-38,50-39)48-32(27)38/h10,12-13,16-17,21-23,26-32,34,40,43-44H,1,7-9,11,14-15,18-19H2,2-6H3/t21-,22+,23-,26?,27+,28?,29+,30-,31+,32-,34-,35+,36?,37-,38+,39-/m1/s1 |
InChI-Schlüssel |
WGKMUCKAYYTSRC-YWZWTVRKSA-N |
Isomerische SMILES |
C[C@@H]1CCCCCCCC23O[C@@H]4[C@@H]5[C@H]6[C@](O6)([C@H]([C@@]7([C@H]([C@H](C1C7[C@@]5(O2)[C@@H]([C@H]([C@@]4(O3)C(=C)C)OC(=O)C)C)C)OC(=O)C8=CC=CC=C8)O)O)CO |
Kanonische SMILES |
CC1CCCCCCCC23OC4C5C6C(O6)(C(C7(C(C1C(C7OC(=O)C8=CC=CC=C8)C)C5(O2)C(C(C4(O3)C(=C)C)OC(=O)C)C)O)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



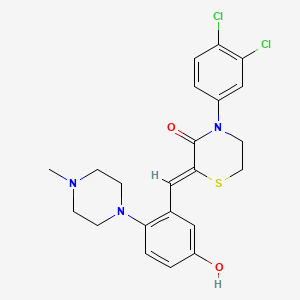
![8-butyl-3,8,10,15-tetrazatricyclo[9.4.0.02,7]pentadeca-1(11),2(7),3,5,12,14-hexaen-9-one;hydrochloride](/img/structure/B12783156.png)
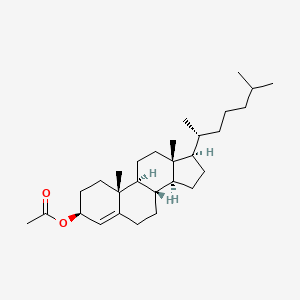
![3-[4-(5-chloro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-ol;oxalic acid](/img/structure/B12783170.png)
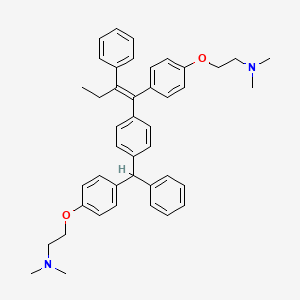
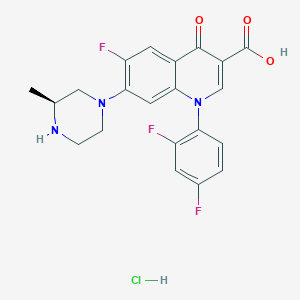
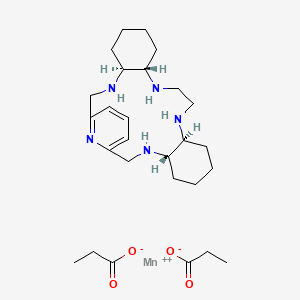

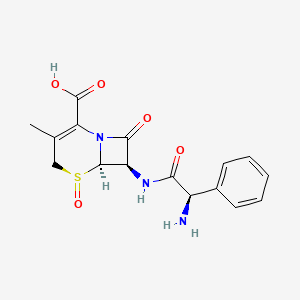
![[(2R,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2R)-2-amino-3-methylbutanoate](/img/structure/B12783200.png)
